6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13803870
InChI: InChI=1S/C7H13NO2S.ClH/c9-11(10)3-1-2-7(6-11)4-8-5-7;/h8H,1-6H2;1H
SMILES: C1CC2(CNC2)CS(=O)(=O)C1.Cl
Molecular Formula: C7H14ClNO2S
Molecular Weight: 211.71 g/mol

6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride

CAS No.:

Cat. No.: VC13803870

Molecular Formula: C7H14ClNO2S

Molecular Weight: 211.71 g/mol

* For research use only. Not for human or veterinary use.

6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride -

Specification

Molecular Formula C7H14ClNO2S
Molecular Weight 211.71 g/mol
IUPAC Name 6λ6-thia-2-azaspiro[3.5]nonane 6,6-dioxide;hydrochloride
Standard InChI InChI=1S/C7H13NO2S.ClH/c9-11(10)3-1-2-7(6-11)4-8-5-7;/h8H,1-6H2;1H
Standard InChI Key FCMUMVXOGKYESX-UHFFFAOYSA-N
SMILES C1CC2(CNC2)CS(=O)(=O)C1.Cl
Canonical SMILES C1CC2(CNC2)CS(=O)(=O)C1.Cl

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride features a spirocyclic framework where a seven-membered thiane ring (containing sulfur) and a five-membered azaspiro ring (containing nitrogen) share a single atom. The sulfur atom is oxidized to a sulfone group (6,6-dioxide), while the nitrogen resides at the 2-position of the bicyclic system .

Key Structural Features:

  • Spiro center: A single atom connecting two rings, enabling unique steric and electronic properties.

  • Sulfone group: Electron-withdrawing, enhancing stability and directing reactivity.

  • Hydrochloride salt form: Improves solubility for biochemical studies .

PropertyValue/DescriptionSource
Molecular formulaC₇H₁₄ClNO₂S
Molecular weight211.71 g/mol
CAS number2306272-52-4
IUPAC name6λ⁶-thia-2-azaspiro[3.5]nonane 6,6-dioxide;hydrochloride

Synthetic Routes and Industrial Production

Laboratory Synthesis

Synthesis involves multi-step reactions with precise control over temperature, solvents, and catalysts. A common pathway includes:

  • Cyclization: Formation of the spirocyclic core via intramolecular reactions.

  • Oxidation: Conversion of thioether to sulfone using agents like hydrogen peroxide or m-CPBA.

  • Salt formation: Reaction with hydrochloric acid to yield the hydrochloride salt .

Reaction Conditions:

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: Acidic or basic conditions may facilitate ring closure.

  • Solvents: Dichloromethane, DMF, or THF for intermediate stability .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize yield and minimize side reactions. Parameters like pH, reactant concentration, and residence time are tightly controlled .

Reactivity and Functional Interactions

Chemical Reactivity

The compound’s reactivity is governed by its electron-deficient sulfone group and nitrogen center:

  • Nucleophilic substitution: The sulfone group directs attack at adjacent carbons.

  • Redox reactions: Susceptible to reduction of the sulfone or oxidation of the nitrogen center.

  • Coordination: Nitrogen may act as a Lewis base in metal complexes.

Key Reactions:

Reaction TypeReagents/ConditionsProducts
OxidationH₂O₂, m-CPBAStable sulfone derivatives
ReductionLiAlH₄, NaBH₄Thioether or amine intermediates
SubstitutionNucleophiles (e.g., amines)Alkylated or arylated derivatives

Biological Interactions

While specific targets are unclear, the spirocyclic structure suggests potential interactions with enzymes or receptors via:

  • Hydrogen bonding: Nitrogen and sulfone oxygen atoms.

  • Hydrophobic interactions: Aliphatic chains in the bicyclic system.

Applications in Medicinal and Materials Chemistry

Drug Discovery

As part of the azaspiro compound class, this molecule serves as a scaffold for:

  • Enzyme inhibitors: Targeting kinases or proteases.

  • Antimicrobial agents: Exploiting sulfur’s redox activity.

  • CNS-targeting agents: Nitrogen’s ability to cross the blood-brain barrier.

Industrial Uses

  • Synthetic intermediates: Building blocks for complex heterocycles.

  • Catalyst ligands: Coordination with metals for asymmetric synthesis .

HazardClassificationPrecautions
Acute toxicityHarmful if swallowed (H302)Avoid ingestion; use fume hoods
Skin irritationCauses irritation (H315)Wear gloves; wash hands thoroughly
Eye irritationCauses serious irritation (H319)Use goggles; flush eyes immediately

Comparative Analysis with Analogues

CompoundCAS NumberKey Differences
7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide HCl2241144-61-4Sulfone at position 7; larger molecular weight
2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide HCl2200861-77-2Nitrogen at position 6; smaller ring size
6-Oxa-2-azaspiro[3.5]nonane HCl1359656-29-3Oxygen replaces sulfur; different reactivity

Unique Advantages:

  • Positional specificity: Sulfone at position 6 enhances metabolic stability.

  • Steric profile: Compact bicyclic system for target binding.

Supplier and Market Availability

Key Distributors

SupplierProduct CodeQuantity Options
VulcanchemVC138038701g, 5g, 25g
Chemsrc2306272-52-4Custom bulk orders
Angene InternationalN/AResearch-scale batches

Future Research Directions

Pharmacological Studies

  • Target validation: High-throughput screening for enzyme inhibition.

  • ADME profiling: Absorption, distribution, metabolism, and excretion in preclinical models.

Synthetic Innovations

  • Flow chemistry: Scalable synthesis using microreactors.

  • Green chemistry: Catalytic oxidation to minimize waste .

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